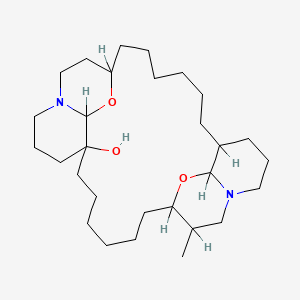
Xestospongin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xestospongin B is a marine natural product isolated from the sponge species Xestospongia exigua. It is known for its structural complexity and significant bioactivity. This compound is a member of the bis-1-oxaquinolizidine family, characterized by two bis-1-oxaquinolizidine heterocycles bound by two equivalent hexamethylene chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xestospongin B involves a series of complex steps. A notable synthetic route includes the use of highly stereoselective epoxidation methods and avoiding superfluous protecting group manipulations. This approach limits dependence on kinetic resolution in establishing stereochemistry for the chiral centers in this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its structural complexity. The synthesis typically involves multiple steps, including the formation of allylic alcohol intermediates and the use of stereoselective epoxidation methods .
Chemical Reactions Analysis
Types of Reactions: Xestospongin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include epoxidation agents, reducing agents, and protecting group reagents. The reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups.
Scientific Research Applications
Xestospongin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex synthetic routes and reaction mechanisms. In biology and medicine, this compound is known for its ability to inhibit inositol 1,4,5-trisphosphate receptors, which play a crucial role in calcium signaling pathways. This inhibition has been shown to reduce mitochondrial respiration and induce selective cell death in T-cell acute lymphoblastic leukemia cells .
Mechanism of Action
Xestospongin B exerts its effects by inhibiting the inositol 1,4,5-trisphosphate receptor, a calcium-release channel located in the endoplasmic reticulum. This inhibition disrupts calcium signaling pathways, leading to reduced mitochondrial respiration and selective cell death in certain cancer cells . The molecular targets involved in this mechanism include the inositol 1,4,5-trisphosphate receptor and associated calcium-binding proteins .
Comparison with Similar Compounds
Xestospongin B is unique among similar compounds due to its specific structural features and bioactivity. Similar compounds include desmethylthis compound, Xestospongin A, and araguspongine B. These compounds share structural similarities but differ in their specific functional groups and bioactivity profiles .
Properties
CAS No. |
88840-01-1 |
|---|---|
Molecular Formula |
C29H52N2O3 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3 |
InChI Key |
VJEURJNEIZLTJG-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Synonyms |
xestospongin B xestospongine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















